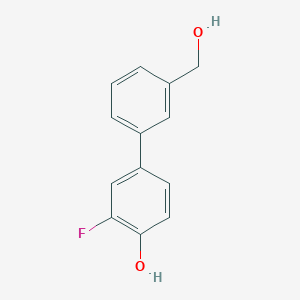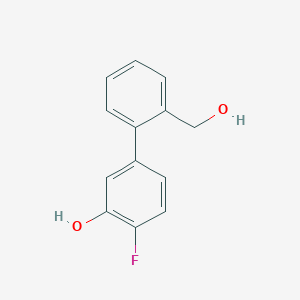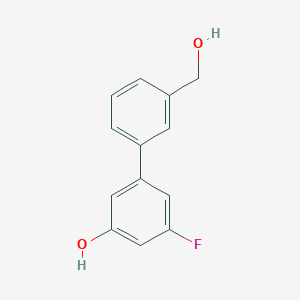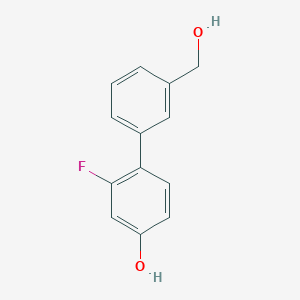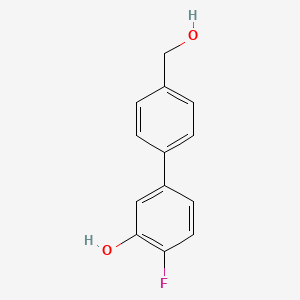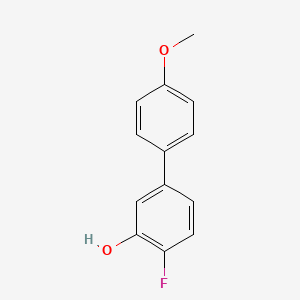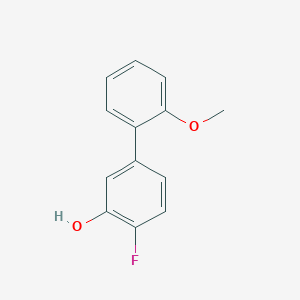
2-Fluoro-5-(2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% (2-F-5-MPP) is a synthetic phenol that has recently become the subject of scientific research due to its potential applications in the laboratory. It is a colorless, crystalline solid with a melting point of 127-128°C and a boiling point of 270-271°C. It is soluble in water, ethanol, and chloroform, and has a molecular weight of 248.24 g/mol.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential applications in several scientific research areas. It has been used in the synthesis of several heterocyclic compounds, including 1,2-dihydro-3H-benzo[f]isoquinolin-3-one, 1,2-dihydro-3H-benzo[f]isoquinolin-3-thione, and 1,2-dihydro-3H-benzo[f]isoquinolin-3-imine. It has also been used as a reagent in the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,2-dihydro-3H-benzo[f]isoquinolin-3-amine and 1,2-dihydro-3H-benzo[f]isoquinolin-3-imine. In addition, 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been used in the synthesis of several other compounds, including 5-fluorobenzo[f]isoquinolin-3-one and 5-fluorobenzo[f]isoquinolin-3-thione.
Mecanismo De Acción
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential mechanism of action. The compound has been shown to undergo oxidation to form a quinone, which can then be reduced to the desired product. This process is known as the “Friedel-Crafts reaction”. In addition, it has been suggested that 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% may act as an antioxidant, which may be beneficial in the prevention of various diseases.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it may have anti-inflammatory and anti-tumor effects, as well as antimicrobial activity. In addition, it has been suggested that 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% may have antioxidant properties, which may be beneficial in the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. The main advantages are that it is easy to synthesize, has a low melting point, is water-soluble, and is relatively stable. The main limitation is that it is not very soluble in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% in scientific research. One potential direction is the development of new synthetic methods for the synthesis of other compounds. It may also be possible to use 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% as a reagent in the synthesis of other compounds, such as heterocyclic compounds. In addition, further research could be conducted to explore the potential biochemical and physiological effects of 2-Fluoro-5-(2-methoxyphenyl)phenol, 95%, as well as its potential mechanism of action. Finally, it may be possible to use 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% in the development of new drugs or other therapeutic agents.
Métodos De Síntesis
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-fluorophenol with 2-methoxybenzaldehyde to form 2-fluoro-5-(2-methoxyphenyl)phenol. The second step is the oxidation of the phenol to the corresponding quinone, 2-fluoro-5-(2-methoxyphenyl)quinone. The third step is the reduction of the quinone to the desired product, 2-Fluoro-5-(2-methoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-fluoro-5-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRILNULKRVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684150 |
Source


|
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-15-5 |
Source


|
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
